Cas no 106147-65-3 (1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]-)

1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]- structure
106147-65-3 structure
Product Name:1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]-
CAS No:106147-65-3
MF:C17H15FN2
MW:266.312807321548
CID:214488
PubChem ID:3064989
Update Time:2025-04-19

1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]-
    • 1H-Imidazole,4-[2-(4-fluorophenyl)-2-phenylethyl]- (9CI)
    • 5-[2-(4-fluorophenyl)-2-phenylethyl]-1H-imidazole
    • 1H-Imidazole, 4-(2-(4-fluorophenyl)-2-phenylethyl)-
    • 4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole
    • BRN 4189547
    • DTXSID90909937
    • 106147-65-3
    • Inchi: 1S/C17H15FN2/c18-15-8-6-14(7-9-15)17(10-16-11-19-12-20-16)13-4-2-1-3-5-13/h1-9,11-12,17H,10H2,(H,19,20)
    • InChI Key: DMLFVXMQXYRKHV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC=CC=1)CC1=CN=CN1

Computed Properties

  • Exact Mass: 265.11422
  • Monoisotopic Mass: 266.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.196
  • Boiling Point: 409.9°Cat760mmHg
  • Flash Point: 201.7°C
  • Refractive Index: 1.61
  • PSA: 25.78
  • LogP: 3.92340
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